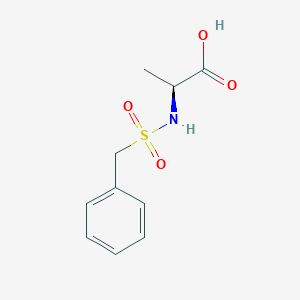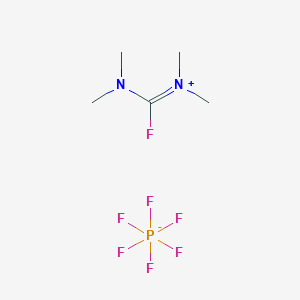
Phthaloyl-L-alanine
Overview
Description
Phthaloyl-L-alanine, also known as this compound, is a useful research compound. Its molecular formula is C11H9NO4 and its molecular weight is 219.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Phthaloyl-L-alanine, also known as PHT-ALA-OH, primarily targets inflammatory and immunomodulatory pathways . It has been found to suppress nitric oxide production in murine cells stimulated with lipopolysaccharide . Nitric oxide is a key mediator of inflammation and immune response, and its overproduction can lead to pathological conditions .
Mode of Action
This compound interacts with its targets by suppressing the production of nitric oxide, a key inflammatory mediator . This suppression results in a decrease in inflammation and modulation of the immune response .
Biochemical Pathways
It is known that the compound has an impact on the pathways involving nitric oxide, a key mediator in inflammation and immune response . By suppressing nitric oxide production, this compound can modulate these pathways and their downstream effects .
Result of Action
The primary result of this compound’s action is the suppression of nitric oxide production, leading to anti-inflammatory and immunomodulatory effects . This suppression can decrease inflammation and modulate the immune response, potentially making the compound useful in the treatment of conditions involving excessive inflammation or immune response .
Biochemical Analysis
Biochemical Properties
Phthaloyl-L-alanine interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found to suppress nitric oxide production in murine cells stimulated with lipopolysaccharide . This interaction suggests that this compound may play a role in modulating inflammatory responses at the biochemical level.
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. Most notably, it has been found to exhibit anti-inflammatory activity . It effectively suppresses nitric oxide production in murine cells stimulated with lipopolysaccharide . This suggests that this compound may influence cell function by modulating inflammatory responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. For instance, it has been found to inhibit the production of nitric oxide in murine cells stimulated with lipopolysaccharide . This suggests that this compound may exert its effects at the molecular level by modulating the activity of enzymes involved in nitric oxide production.
Temporal Effects in Laboratory Settings
It has been found that this compound derivatives exhibit anti-inflammatory activity , suggesting that they may have long-term effects on cellular function.
Dosage Effects in Animal Models
Given its observed anti-inflammatory activity , it is plausible that different dosages of this compound may have varying effects on inflammation in animal models.
Metabolic Pathways
Given that it is a derivative of the amino acid alanine , it is likely that it is involved in amino acid metabolism.
Properties
IUPAC Name |
(2S)-2-(1,3-dioxoisoindol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-6(11(15)16)12-9(13)7-4-2-3-5-8(7)10(12)14/h2-6H,1H3,(H,15,16)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWUITKBAWTEAQ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352170 | |
| Record name | Phthaloyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4192-28-3 | |
| Record name | Phthaloyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid](/img/structure/B554648.png)

![2,5-Pyrrolidinedione, 1-[[(4-nitrophenyl)acetyl]oxy]-](/img/structure/B554651.png)






